molecular formula C22H20BrNO2 B4922769 6-bromo-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B4922769
M. Wt: 410.3 g/mol
InChI Key: DVPGAQJHTKYLGR-UHFFFAOYSA-N
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Description

6-bromo-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-bromo-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoaniline and 2-(propan-2-yloxy)benzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the quinoline core structure.

    Bromination: The final step involves the bromination of the quinoline core to introduce the bromine atom at the desired position.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

6-bromo-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-bromo-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

    6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: This compound has a similar quinoline core but differs in the substituents attached to the core structure.

    Ethyl 6-bromo-4-phenylquinoline-2-carboxylate: Another quinoline derivative with different functional groups, which may result in different biological activities and applications.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-bromo-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2/c1-13(2)26-20-10-6-5-8-15(20)17-12-21(25)24-22-16-9-4-3-7-14(16)19(23)11-18(17)22/h3-11,13,17H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGAQJHTKYLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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